molecular formula C17H12F3N3O2 B2899110 N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide CAS No. 1797149-67-7

N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide

Cat. No. B2899110
CAS RN: 1797149-67-7
M. Wt: 347.297
InChI Key: JDJCHHQLGIORFP-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor works by inhibiting the enzyme N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide, N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor increases the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in improved glycemic control and reduced blood glucose levels.
Biochemical and Physiological Effects:
N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor has been shown to have a number of biochemical and physiological effects in the body. It increases insulin secretion, reduces glucagon secretion, and improves glucose metabolism. It also has anti-inflammatory and antioxidant effects, and may have a protective effect on the cardiovascular system. Additionally, N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor has been shown to improve beta-cell function and reduce insulin resistance.

Advantages and Limitations for Lab Experiments

N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide, which allows for precise control of the target enzyme. It is also relatively stable and easy to handle, making it a convenient tool for research. However, N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor has some limitations for lab experiments. It may have off-target effects on other enzymes, which can complicate data interpretation. Additionally, the effects of N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor. One area of interest is the potential use of N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor in the treatment of obesity and metabolic syndrome. Another area of interest is the role of N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor in the regulation of appetite and food intake. Additionally, there is ongoing research on the long-term safety and efficacy of N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor in the treatment of type 2 diabetes mellitus. Further studies are needed to fully understand the potential therapeutic applications of N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor and its mechanisms of action in the body.
Conclusion:
In conclusion, N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor is a promising compound with potential therapeutic applications in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide, which increases the levels of incretin hormones, resulting in improved glycemic control. N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the potential applications of N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor in the treatment of metabolic disorders.

Synthesis Methods

The synthesis method of N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor involves the reaction of 2,4-difluorobenzyl cyanide with 3-fluoro-N-formylbenzamide in the presence of a base to yield N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide), which is responsible for the degradation of incretin hormones that regulate glucose metabolism. By inhibiting N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide, N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor increases the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon secretion, resulting in improved glycemic control.

properties

IUPAC Name

N-[2-[[cyano-(2,4-difluorophenyl)methyl]amino]-2-oxoethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c18-11-3-1-2-10(6-11)17(25)22-9-16(24)23-15(8-21)13-5-4-12(19)7-14(13)20/h1-7,15H,9H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJCHHQLGIORFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide

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